molecular formula C12H25F2NO2Si B14783038 (3S,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4,4-difluorotetrahydro-2H-pyran-3-amine

(3S,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4,4-difluorotetrahydro-2H-pyran-3-amine

Cat. No.: B14783038
M. Wt: 281.41 g/mol
InChI Key: DVFAVTFCFDZZQG-UHFFFAOYSA-N
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Description

(3S,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4,4-difluorotetrahydro-2H-pyran-3-amine is a complex organic compound characterized by its unique structural features, including a tetrahydropyran ring, difluoromethyl groups, and a tert-butyldimethylsilyl-protected hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4,4-difluorotetrahydro-2H-pyran-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

  • Formation of the tetrahydropyran ring through cyclization reactions.
  • Introduction of the difluoromethyl groups via fluorination reactions.
  • Protection of the hydroxymethyl group using tert-butyldimethylsilyl chloride under basic conditions.
  • Amination to introduce the amine group at the 3-position of the tetrahydropyran ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the difluoromethyl groups or the amine group.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.

Major Products:

  • Oxidation products include oxo derivatives of the amine group.
  • Reduction products include modified difluoromethyl or amine groups.
  • Substitution products depend on the nature of the substituent introduced.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3S,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4,4-difluorotetrahydro-2H-pyran-3-amine is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl groups and the protected hydroxymethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (3S,6S)-6-Hydroxymethyl-4,4-difluorotetrahydro-2H-pyran-3-amine
  • (3S,6S)-6-Methoxymethyl-4,4-difluorotetrahydro-2H-pyran-3-amine
  • (3S,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-tetrahydro-2H-pyran-3-amine

Uniqueness:

  • The presence of the difluoromethyl groups distinguishes it from other similar compounds, potentially enhancing its biological activity and stability.
  • The tert-butyldimethylsilyl-protected hydroxymethyl group provides unique reactivity and protection during synthetic transformations.

This compound’s unique structural features and versatile reactivity make it a valuable entity in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C12H25F2NO2Si

Molecular Weight

281.41 g/mol

IUPAC Name

6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,4-difluorooxan-3-amine

InChI

InChI=1S/C12H25F2NO2Si/c1-11(2,3)18(4,5)17-7-9-6-12(13,14)10(15)8-16-9/h9-10H,6-8,15H2,1-5H3

InChI Key

DVFAVTFCFDZZQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CC(C(CO1)N)(F)F

Origin of Product

United States

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